Losmapimod is a synthetic small molecule that acts as a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These kinases play a crucial role in the inflammatory response by regulating the production of cytokines, chemokines, and other inflammatory mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its anti-inflammatory properties, Losmapimod has been investigated as a potential therapeutic agent for various inflammatory and immune-related diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Losmapimod was originally developed by GlaxoSmithKline and is classified under investigational drugs with the DrugBank accession number DB12270. It is characterized by the chemical formula and has a molar mass of approximately 383.467 g/mol . The compound is noted for its potential in modulating inflammatory responses through the inhibition of p38 MAPK pathways, which are implicated in various cellular processes including stress responses and inflammation .
The synthesis of losmapimod involves several key steps typical for the production of aryl heteroaryl bis-carboxyamide derivatives. While specific synthetic routes may vary, the general methodology includes:
Losmapimod's molecular structure can be described as an aryl heteroaryl bis-carboxyamide derivative. Key structural features include:
The compound's structural data can be summarized as follows:
Losmapimod participates in various chemical reactions primarily through its interaction with p38 MAPKs. The key reactions include:
These interactions highlight losmapimod's role in modulating cellular responses during pathological conditions.
Losmapimod exerts its pharmacological effects primarily through the inhibition of p38 MAPK pathways:
Losmapimod exhibits several notable physical and chemical properties:
These properties are crucial for formulating dosage forms suitable for clinical use.
Losmapimod has been explored for various scientific applications:
Despite its limited success in some therapeutic areas, ongoing research continues to explore new applications based on its mechanism of action.
Losmapimod is a small-molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) α and β isoforms. This kinase is a central node in stress-induced inflammatory signaling cascades, activated by cytokines (e.g., TNF-α, IL-1β), cellular stressors, and bacterial endotoxins. Upon activation, p38 phosphorylates downstream substrates, including transcription factors (e.g., ATF-2, MEF2) and kinases (e.g., MAPKAPK2/3), amplifying pro-inflammatory gene expression. Losmapimod binds competitively to the ATP-binding pocket of p38α/β, preventing autophosphorylation and substrate kinase activity. This inhibition suppresses the production of cytokines (e.g., IL-6, TNF-α) and acute-phase proteins (e.g., CRP), as evidenced by reduced hsCRP in myocardial infarction models [1] [8]. In chronic inflammatory contexts like COPD, p38 blockade by losmapimod attenuates leukocyte infiltration and matrix metalloproteinase-driven tissue remodeling [6].
Biological Context | Downstream Targets | Observed Effects |
---|---|---|
Acute Inflammation (NSTEMI) | hsCRP, BNP | 42% reduction in hsCRP at 72h; 25% reduction in BNP at 12 weeks [1] [8] |
Muscular Dystrophy (FSHD) | DUX4, HSP27 | 80% suppression of pHSP27:HSP27 ratio in muscle [3] |
COPD | TNF-α, MMP-9 | Reduced neutrophil chemotaxis and tissue degradation [6] |
Facioscapulohumeral dystrophy (FSHD) is driven by aberrant expression of the embryonic transcription factor DUX4, normally silenced in adult skeletal muscle. In FSHD, chromatin relaxation at the 4q35 locus due to D4Z4 repeat contraction (FSHD1) or mutations in epigenetic modifiers (FSHD2) permits DUX4 transcription. DUX4 activates a cytotoxic program: it induces pro-apoptotic genes (e.g., TRIM43, MBD3L2), impairs oxidative stress responses, and disrupts myogenic differentiation [2] [4]. Losmapimod indirectly suppresses DUX4 expression by inhibiting p38α/β. Preclinical studies show p38 phosphorylates transcription factors (e.g., LUMAN/CREB3) that bind the DUX4 promoter, and p38 inhibition reduces DUX4 mRNA by >70% in myoblasts [3] [9]. However, this regulation is temporally constrained: in late-stage myotubes (>120h differentiation), DUX4 expression becomes p38-independent, potentially explaining limitations in sustained target suppression in clinical trials [9].
Quantifying losmapimod’s penetration into muscle tissue and its functional impact on p38 activity is critical for FSHD applications. Phase 1 trials in FSHD patients demonstrated:
Parameter | 7.5 mg Dose | 15 mg Dose | Method |
---|---|---|---|
Plasma C~max~ (ng/mL) | 42.5 ± 8.3 | 85.0 ± 16.7 | LC-MS/MS [3] |
Muscle Concentration (ng/g) | 42.1 ± 10.5 | 97.2 ± 22.4 | Biopsy + LC-MS/MS [3] |
pHSP27 Reduction | 30–40% | 45–50% | Immunoblot [3] |
RWS Stability | Not assessed | Maintained at 96 weeks | Kinect Sensor [7] |
Losmapimod exhibits high selectivity for p38α (IC~50~ = 8.1 nM) and p38β (IC~50~ = 7.6 nM) over other kinases. Screening against 300+ kinases revealed minimal off-target inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7